![molecular formula C12H12N4O B2561561 1-[4-(1H-1,2,4-triazol-3-yl)phényl]-2-pyrrolidinone CAS No. 478039-88-2](/img/structure/B2561561.png)
1-[4-(1H-1,2,4-triazol-3-yl)phényl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone is a heterocyclic compound that features a triazole ring and a pyrrolidinone moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Applications De Recherche Scientifique
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Materials Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound is used in studies investigating its interactions with biological targets, including enzymes and receptors.
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Similar compounds have been shown to affect the proliferation of cancer cells, suggesting that this compound may interfere with cell cycle regulation and apoptosis pathways .
Pharmacokinetics
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines, suggesting that this compound may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis , suggesting that this compound may have similar effects.
Action Environment
The efficacy of similar compounds has been shown to be influenced by the cellular environment, including the presence of other compounds and the ph of the environment .
Analyse Biochimique
Biochemical Properties
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver. The interaction between 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone and cytochrome P450 involves the binding of the triazole ring to the heme iron of the enzyme, leading to inhibition of its catalytic activity . Additionally, this compound has shown affinity for binding to proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing downstream signaling events.
Cellular Effects
The effects of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential . Furthermore, it has been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase. In normal cells, 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone can modulate gene expression by influencing transcription factors and epigenetic modifications, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone exerts its effects through several mechanisms. The triazole ring of the compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of target enzymes and proteins . This binding can lead to the inhibition or activation of enzymatic activity, depending on the nature of the interaction. Additionally, 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis, with minimal development of resistance in cancer cell lines.
Dosage Effects in Animal Models
The effects of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone vary with different dosages in animal models. At low doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold dose for these adverse effects varies depending on the animal model and the route of administration.
Metabolic Pathways
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites.
Transport and Distribution
The transport and distribution of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, and it can bind to serum proteins such as albumin, which facilitates its distribution in the bloodstream. The localization and accumulation of the compound in specific tissues depend on the expression levels of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects. For example, the presence of a nuclear localization signal (NLS) can facilitate the transport of the compound into the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.
Méthodes De Préparation
The synthesis of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated benzene derivative.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving an amine and a carbonyl compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole and phenyl rings can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of substituted derivatives.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone can be compared with other triazole-containing compounds, such as:
1,2,4-Triazole: A simpler triazole derivative with broad applications in medicinal chemistry.
1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and materials science.
The uniqueness of 1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone lies in its combined triazole and pyrrolidinone structure, which imparts specific chemical and biological properties not found in simpler triazole derivatives .
Propriétés
IUPAC Name |
1-[4-(1H-1,2,4-triazol-5-yl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-11-2-1-7-16(11)10-5-3-9(4-6-10)12-13-8-14-15-12/h3-6,8H,1-2,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPTIPSFPPXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
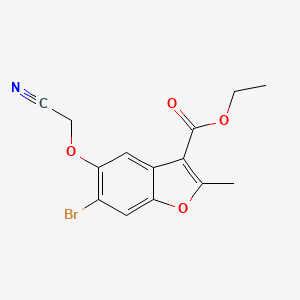
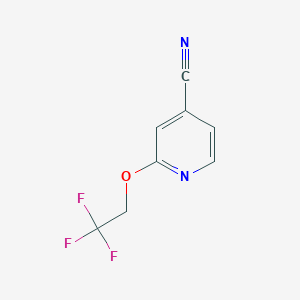
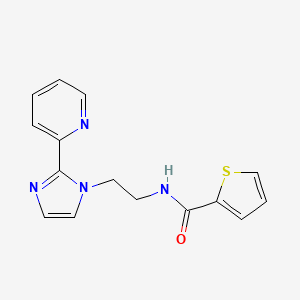

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2561484.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide](/img/structure/B2561487.png)
![1-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2561492.png)
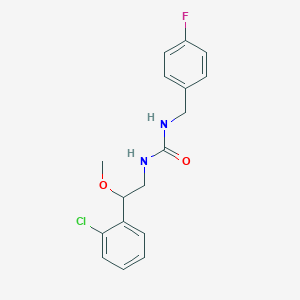
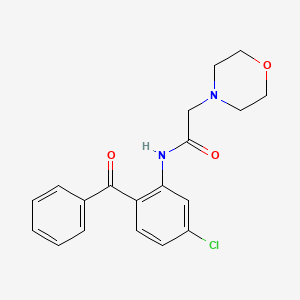

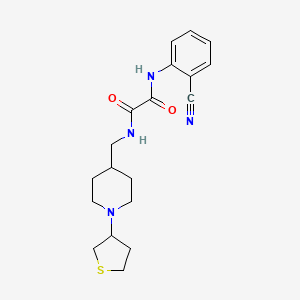
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)
![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2561500.png)
![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2561501.png)
